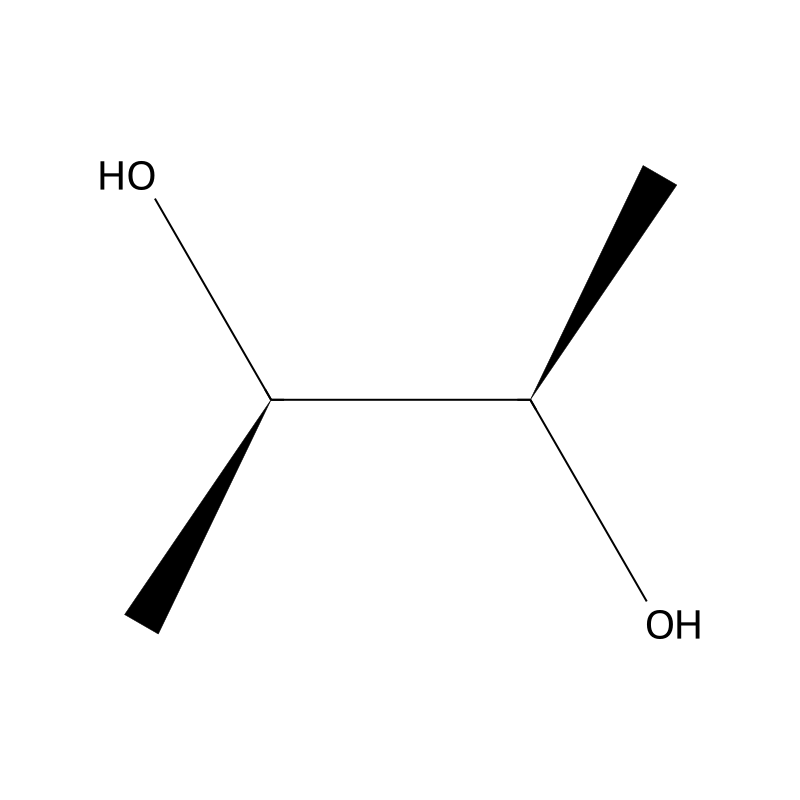

(2R,3R)-butane-2,3-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Resolution of Racemic Mixtures

(R,R)-2,3-butanediol can be used as a chiral stationary phase (CSP) in chromatography techniques to separate enantiomers in a racemic mixture. The different spatial arrangement of the molecule allows it to interact differently with each enantiomer, enabling their separation and isolation .

Precursor for Chemical Synthesis

(R,R)-2,3-butanediol also serves as a valuable precursor for various chemical syntheses. Its two hydroxyl groups can be readily modified to introduce different functional groups, allowing the creation of diverse new molecules.

For example, (R,R)-2,3-butanediol can be converted into chiral building blocks used in the synthesis of pharmaceuticals, catalysts, and other complex organic molecules .

Research on Biodegradation and Environmental Applications

Research is exploring the potential of (R,R)-2,3-butanediol in biodegradation and environmental applications. Its relatively simple structure and biodegradability make it an attractive candidate for various purposes:

- Bioremediation: Studies are investigating the use of (R,R)-2,3-butanediol for bioremediation, cleaning up environments contaminated with pollutants. Certain microorganisms can utilize (R,R)-2,3-butanediol as a carbon source, potentially aiding in the degradation of harmful substances .

- Biodegradable Materials: Research efforts are also exploring the development of bio-based materials using (R,R)-2,3-butanediol as a building block. These materials offer potential advantages like sustainability and biodegradability compared to traditional petroleum-based materials .

(2R,3R)-butane-2,3-diol is an organic compound classified as a vicinal diol, characterized by the presence of hydroxyl groups on adjacent carbon atoms. Its chemical formula is C₄H₁₀O₂, and it exists as one of three stereoisomers: (2R,3R)-, (2S,3S)-, and meso-2,3-butanediol. The (2R,3R)-stereoisomer is particularly notable for its applications in various fields due to its unique properties and biological activity .

(2R,3R)-butane-2,3-diol exhibits significant biological activity. It is produced naturally by various microorganisms during fermentation processes. This compound has been detected in several natural sources such as cocoa butter and sweet corn. Its biological roles include being a metabolite in microbial fermentation pathways and serving as a precursor for the synthesis of other bioactive compounds .

Moreover, its potential as a biofuel has been explored due to its favorable energy characteristics and low freezing point, making it suitable for use in colder environments .

There are multiple methods for synthesizing (2R,3R)-butane-2,3-diol:

- Microbial Fermentation: This method utilizes engineered strains of microorganisms such as Saccharomyces cerevisiae and Klebsiella pneumoniae. These organisms can convert carbohydrates into (2R,3R)-butane-2,3-diol with high optical purity .

- Chemical Synthesis: It can also be synthesized through the hydrolysis of 2,3-epoxybutane:

The stereochemistry of the epoxide influences the isomer distribution obtained from this reaction .

The uniqueness of (2R,3R)-butane-2,3-diol lies in its specific stereochemistry which imparts distinct physical and chemical properties that are not shared by its isomers or similar compounds. Its role in fermentation processes also sets it apart from others that may not exhibit such biological activity .

Studies have shown that (2R,3R)-butane-2,3-diol interacts with various biological systems. For instance:

- It can be metabolized by specific enzymes such as diacetyl reductase, which catalyzes its conversion to acetoin in the presence of NADH .

- Research indicates that this compound may influence metabolic pathways in engineered microbial strains aimed at optimizing production processes .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

77.00 to 78.00 °C. @ 10.00 mm Hg

Heavy Atom Count

LogP

Melting Point

UNII

OR02B2286A